Cas no 892267-72-0 (N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide structure
892267-72-0 structure
Product name:N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No:892267-72-0
MF:C22H33N5O3
MW:415.529124975204
CID:5923668
PubChem ID:73885938

N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
    • 892267-72-0
    • N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
    • Inchi: 1S/C22H33N5O3/c1-3-4-5-11-27-21(29)18-8-7-17(16-19(18)24-22(27)30)20(28)23-9-6-10-26-14-12-25(2)13-15-26/h7-8,16,18H,3-6,9-15H2,1-2H3,(H,23,28)
    • InChI Key: RUOVAMQKFXHKGT-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(=CC2=NC(N1CCCCC)=O)C(NCCCN1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 415.25833993g/mol
  • Monoisotopic Mass: 415.25833993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.3Ų
  • XLogP3: 1.7

N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-0902-15mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
15mg
$89.0 2023-09-08
Life Chemicals
F6548-0902-2μmol
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-0902-1mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
1mg
$54.0 2023-09-08
Life Chemicals
F6548-0902-20mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
20mg
$99.0 2023-09-08
Life Chemicals
F6548-0902-40mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
40mg
$140.0 2023-09-08
Life Chemicals
F6548-0902-5μmol
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6548-0902-10μmol
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6548-0902-3mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
3mg
$63.0 2023-09-08
Life Chemicals
F6548-0902-20μmol
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6548-0902-2mg
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
892267-72-0
2mg
$59.0 2023-09-08

N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Related Literature

Additional information on N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Introduction to N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS No. 892267-72-0)

N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 892267-72-0, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of heterocyclic rings and functional groups, makes it a subject of intense study for potential therapeutic applications.

The molecular framework of N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is characterized by its tetrahydroquinazoline core, which is a well-known scaffold in medicinal chemistry. This core structure is often modified to develop compounds with enhanced pharmacological properties. The presence of a 2,4-dioxo group and a 7-carboxamide moiety further contributes to the compound's complexity and potential biological activity.

One of the most compelling aspects of this compound is its similarity to known pharmacologically active molecules. The incorporation of a 4-methylpiperazine group in the N-3 position suggests potential interactions with biological targets such as enzymes and receptors. This structural feature is particularly intriguing because piperazine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system (CNS) disorders and antiviral treatments.

Recent studies have highlighted the importance of tetrahydroquinazoline derivatives in drug discovery. These compounds have shown promise in various preclinical models due to their ability to modulate key biological pathways. The specific modification of the tetrahydroquinazoline ring with a propyl chain and a pentyl group in N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may contribute to its unique pharmacokinetic and pharmacodynamic properties.

The carboxamide functional group at the 7-position of the tetrahydroquinazoline ring is another critical feature that warrants further investigation. Carboxamides are known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and selectivity. This feature may enhance the compound's ability to interact with biological targets in a specific manner, potentially leading to improved therapeutic efficacy.

In the context of current pharmaceutical research, the development of novel heterocyclic compounds like N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is essential for addressing unmet medical needs. The compound's unique structural features make it a valuable candidate for further exploration in various therapeutic areas. Researchers are particularly interested in its potential applications in the treatment of neurological disorders and inflammatory conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques ensures the high purity and yield necessary for pharmaceutical applications. The development of efficient synthetic routes is crucial for scaling up production and making this compound accessible for further preclinical and clinical studies.

Evaluation of the pharmacological properties of N-3-(4-methylpiperazin-1-yl)propyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has begun in several preclinical models. Initial studies suggest that the compound exhibits interesting biological activities that warrant further investigation. These activities include potential effects on neurotransmitter systems and inflammatory pathways. Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound.

The safety profile of any pharmaceutical candidate is paramount before it can be considered for clinical use. Comprehensive toxicological studies are essential to assess the potential risks associated with this compound. These studies will provide critical data on its metabolic stability, distribution patterns, excretion routes, and potential side effects.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-3-(4-methylpiperazin-1-y l)propyl -2 , 4 -dioxo - 3 -pent yl - 1 , 2 , 3 , 4 -tetr ah ydroquin azoline -7-carboxamide. Molecular modeling techniques can predict how this compound interacts with biological targets at an atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds before they enter more costly and time-consuming phases of drug development.

The role of academic institutions and pharmaceutical companies in advancing drug discovery cannot be overstated. Collaborative efforts between these entities have led to significant breakthroughs in developing new therapeutics. The continued exploration of compounds like N - 3 -( 4 -m eth ylpiper azin -1 -y l ) prop yl - 2 , 4 -dioxo - 3 -pent yl - 1 , 2 , 3 , 4 -tetr ah ydroqu in az ol ine -7-carboxamide underscores the importance of innovation in addressing global health challenges.

In conclusion,N - 3 -( 4 -m eth ylpiper azin -1 -y l ) prop yl - 2 , 4 -dioxo - 3 -pent yl -1 , 2 , 3 , 4-tetrahydroquinazoline-7-carboxamide (CAS No.89 2267-72-0) represents a promising candidate for further pharmaceutical research。 Its complex structure,functional groups,and potential biological activities make it an intriguing subject for future studies。 As research continues,this compound may contribute to advancements in treating various medical conditions,providing hope for improved patient outcomes worldwide。

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